molecular formula C22H27ClN2O2 B4082438 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide

Cat. No. B4082438
M. Wt: 386.9 g/mol
InChI Key: CRYLSSJYSIDIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. The D4 receptor is a subtype of the dopamine receptor family that is primarily expressed in the prefrontal cortex, an area of the brain that is involved in cognitive functions such as attention, working memory, and decision-making. Due to its role in these processes, the D4 receptor has been implicated in a variety of neuropsychiatric disorders, including attention deficit hyperactivity disorder (ADHD), schizophrenia, and addiction.

Mechanism of Action

As an antagonist of the D4 receptor, 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide binds to the receptor and prevents its activation by dopamine or other ligands. This results in a decrease in the downstream signaling pathways that are normally activated by the receptor, including the activation of cyclic AMP (cAMP) and the modulation of ion channels. The specific effects of D4 receptor blockade by 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide depend on the context of the experiment and the cell type being studied.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide can modulate the release of dopamine in the prefrontal cortex, as well as the activity of other neurotransmitters such as acetylcholine and glutamate. This suggests that the D4 receptor may play a role in the modulation of multiple neurotransmitter systems in the brain. Additionally, 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been shown to affect cognitive processes such as working memory and attention, as well as social behavior and addiction-related behaviors.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide in lab experiments is its high potency and selectivity for the D4 receptor. This allows researchers to specifically target this receptor and avoid potential off-target effects on other dopamine receptor subtypes. However, a limitation of using 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide is that it is not a completely selective antagonist, and may also affect other neurotransmitter systems to some extent. Additionally, the effects of 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide may vary depending on the experimental conditions and the cell type being studied.

Future Directions

There are several potential future directions for research on 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide and the D4 receptor. One area of interest is the role of the D4 receptor in neuropsychiatric disorders such as ADHD and schizophrenia, and the potential for D4 receptor antagonists like 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide to be used as therapeutic agents. Another area of interest is the development of more selective D4 receptor antagonists that can be used to further dissect the specific contributions of this receptor to different physiological and behavioral processes. Finally, there is interest in investigating the potential for D4 receptor modulation to affect other neurotransmitter systems and to have broader effects on brain function.

Scientific Research Applications

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been widely used as a tool compound in basic research to study the role of the D4 receptor in various physiological and behavioral processes. For example, studies have shown that D4 receptor activation is involved in the regulation of dopamine release in the prefrontal cortex, as well as in the modulation of working memory and attention. 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been used to investigate the specific contributions of the D4 receptor to these processes.

properties

IUPAC Name

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O2/c1-16-12-17(2)22(20(23)13-16)27-15-21(26)24-19-8-6-18(7-9-19)14-25-10-4-3-5-11-25/h6-9,12-13H,3-5,10-11,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYLSSJYSIDIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)CN3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.